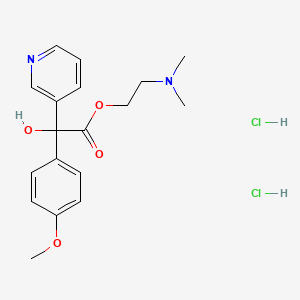
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- React pyridineglycolic acid with p-methoxyphenyl bromide in the presence of a base to form the alpha-(p-methoxyphenyl) derivative.
- Reaction conditions: Reflux in the presence of a base such as potassium carbonate.
Step 3: Esterification and Conversion to Dihydrochloride Salt
- React the alpha-(p-methoxyphenyl) derivative with 2-(dimethylamino)ethyl alcohol in the presence of an esterification catalyst to form the ester.
- Convert the ester to the dihydrochloride salt by reacting with hydrochloric acid.
- Reaction conditions: Reflux in the presence of an esterification catalyst such as sulfuric acid, followed by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride typically involves multiple steps. The process begins with the preparation of the pyridineglycolic acid derivative, followed by the introduction of the p-methoxyphenyl group. The final step involves the esterification of the compound with 2-(dimethylamino)ethyl alcohol and subsequent conversion to the dihydrochloride salt.
-
Step 1: Preparation of Pyridineglycolic Acid Derivative
- React pyridine-3-carboxylic acid with glycolic acid under acidic conditions to form pyridineglycolic acid.
- Reaction conditions: Reflux in the presence of a strong acid catalyst.
Chemical Reactions Analysis
Types of Reactions
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine ring and ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridine derivatives or esters.
Scientific Research Applications
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The presence of the dimethylaminoethyl ester group enhances its ability to penetrate cell membranes, facilitating its action at intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- Pyridine-3-carboxylic acid derivatives
- p-Methoxyphenyl esters
- Dimethylaminoethyl esters
Uniqueness
3-Pyridineglycolic acid, alpha-(p-methoxyphenyl)-, 2-(dimethylamino)ethyl ester, dihydrochloride is unique due to its combination of functional groups, which imparts distinct chemical and biological properties. The presence of the pyridine ring enhances its reactivity and binding affinity, while the p-methoxyphenyl group contributes to its stability and solubility. The dimethylaminoethyl ester group further enhances its pharmacokinetic properties, making it a valuable compound for various applications.
Properties
CAS No. |
22907-25-1 |
|---|---|
Molecular Formula |
C18H24Cl2N2O4 |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-hydroxy-2-(4-methoxyphenyl)-2-pyridin-3-ylacetate;dihydrochloride |
InChI |
InChI=1S/C18H22N2O4.2ClH/c1-20(2)11-12-24-17(21)18(22,15-5-4-10-19-13-15)14-6-8-16(23-3)9-7-14;;/h4-10,13,22H,11-12H2,1-3H3;2*1H |
InChI Key |
DESCQALVDQIPOW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C(C1=CC=C(C=C1)OC)(C2=CN=CC=C2)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















